molecular formula C16H23N3O B2681120 [3-Amino-4-(pyrrolidin-1-yl)phenyl](piperidin-1-yl)methanone CAS No. 861410-45-9

[3-Amino-4-(pyrrolidin-1-yl)phenyl](piperidin-1-yl)methanone

Cat. No.: B2681120
CAS No.: 861410-45-9
M. Wt: 273.38
InChI Key: NSLVZSOSLHKBGT-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)phenylmethanone is a complex organic compound featuring both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(pyrrolidin-1-yl)phenylmethanone typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization and coupling. One common method involves the reaction of 3-amino-4-bromobenzaldehyde with pyrrolidine under basic conditions to form the pyrrolidinyl-substituted benzaldehyde. This intermediate is then reacted with piperidine and a suitable coupling agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pyrrolidin-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-(pyrrolidin-1-yl)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(pyrrolidin-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperidine rings allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Properties

IUPAC Name

(3-amino-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c17-14-12-13(16(20)19-10-2-1-3-11-19)6-7-15(14)18-8-4-5-9-18/h6-7,12H,1-5,8-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLVZSOSLHKBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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